(2S)-2-Amino-2-(5-bromo-2-methylphenyl)acetic acid hydrochloride
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Overview
Description
(2S)-2-Amino-2-(5-bromo-2-methylphenyl)acetic acid hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of an amino group, a bromine-substituted aromatic ring, and a hydrochloride salt form, which enhances its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-2-(5-bromo-2-methylphenyl)acetic acid hydrochloride typically involves the bromination of a precursor compound followed by amination and subsequent conversion to the hydrochloride salt. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the desired position on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes, followed by purification steps to obtain the hydrochloride salt in high purity. The use of environmentally friendly reagents and conditions is often prioritized to ensure safety and sustainability in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-2-(5-bromo-2-methylphenyl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen-substituted compound.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, alkyl, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce hydrogen-substituted compounds.
Scientific Research Applications
(2S)-2-Amino-2-(5-bromo-2-methylphenyl)acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-2-(5-bromo-2-methylphenyl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-phenylacetic acid: Lacks the bromine and methyl substituents, resulting in different chemical and biological properties.
2-Amino-2-(4-bromo-2-methylphenyl)acetic acid: Similar structure but with bromine at a different position, leading to variations in reactivity and activity.
2-Amino-2-(5-chloro-2-methylphenyl)acetic acid: Chlorine substitution instead of bromine, affecting its chemical behavior and applications.
Uniqueness
(2S)-2-Amino-2-(5-bromo-2-methylphenyl)acetic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom at the 5-position and the methyl group at the 2-position on the aromatic ring contributes to its unique properties compared to other similar compounds.
Properties
Molecular Formula |
C9H11BrClNO2 |
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Molecular Weight |
280.54 g/mol |
IUPAC Name |
(2S)-2-amino-2-(5-bromo-2-methylphenyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C9H10BrNO2.ClH/c1-5-2-3-6(10)4-7(5)8(11)9(12)13;/h2-4,8H,11H2,1H3,(H,12,13);1H/t8-;/m0./s1 |
InChI Key |
BMAUGABTSJZZQC-QRPNPIFTSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)Br)[C@@H](C(=O)O)N.Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)C(C(=O)O)N.Cl |
Origin of Product |
United States |
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